molecular formula C22H24FN3O2 B2647958 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 1207007-74-6

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2647958
CAS No.: 1207007-74-6
M. Wt: 381.451
InChI Key: ZSPMMXOJXKAQEV-UHFFFAOYSA-N
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Description

N-((4-(1H-Benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide is a synthetic compound featuring a benzimidazole core linked to a cyclohexyl-methyl group and an acetamide moiety substituted with a 4-fluorophenoxy chain. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, often enhancing binding affinity to biological targets .

Properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-17-9-11-18(12-10-17)28-14-21(27)24-13-15-5-7-16(8-6-15)22-25-19-3-1-2-4-20(19)26-22/h1-4,9-12,15-16H,5-8,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPMMXOJXKAQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)COC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide” typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Attachment of the Fluorophenoxyacetamide Moiety: This step involves the reaction of the intermediate with 4-fluorophenoxyacetic acid or its activated derivative (e.g., acid chloride) in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially yielding the corresponding amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[d]imidazole moiety, such as N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide, exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cell lines and suppress tumor growth in vivo. A specific study highlighted the efficacy of related compounds in inhibiting cell proliferation and promoting apoptosis in MCF-7 breast cancer cells, with IC50 values indicating potent activity against these cell lines .

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInduces apoptosis
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline45.2 ± 13.0Cytotoxicity against U87 glioblastoma

GABA-A Receptor Modulation

This compound may also function as a positive allosteric modulator of the GABA-A receptor. This receptor is crucial for mediating inhibitory neurotransmission in the brain, and compounds that enhance its activity could lead to therapeutic benefits for conditions such as anxiety and epilepsy. Structural modifications around the amide function have been explored to improve metabolic stability and receptor affinity .

Mechanistic Studies

Understanding the mechanism of action for this compound involves interaction studies with various biological targets. These studies are essential for elucidating how the compound exerts its pharmacological effects and can guide further drug development.

Interaction Studies

Interaction studies typically focus on binding affinities and selectivity towards specific receptors or enzymes. The presence of the benzo[d]imidazole structure suggests potential interactions with multiple biological targets, including kinases and phosphatases involved in cell signaling pathways.

Synthesis and Structural Insights

The synthesis of this compound can be approached through various synthetic routes that involve the construction of the benzimidazole core followed by functionalization to introduce the cyclohexyl and fluorophenoxy groups. The synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis with Related Compounds

The unique combination of structural features in this compound sets it apart from other benzimidazole derivatives:

Compound NameStructural FeaturesUnique Aspects
2-(1H-benzimidazol-2-yl)-N-(4-methylphenyl)acetamideBenzimidazole + AcetamidePotent anticancer properties
4-(1H-benzimidazol-2-yl)-N-(phenyl)butanamideBenzimidazole + ButanamideIon channel modulation

Mechanism of Action

The mechanism of action of “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular docking studies and biochemical assays are typically used to elucidate these mechanisms.

Comparison with Similar Compounds

Benzimidazole-Thioacetamide Derivatives

  • 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (): This compound replaces the cyclohexyl-methyl group with a thioether linkage. The sulfur atom increases lipophilicity but may reduce metabolic stability compared to the target compound’s ether linkage.
  • However, this modification may reduce membrane permeability .

Benzimidazole-Triazole Derivatives

  • N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p, ): The triazole and nitrophenyl substituents confer strong quorum sensing (QS) inhibitory activity (68.23% at 250 µM) against Pseudomonas aeruginosa. The nitro group’s electron-withdrawing effects likely enhance target binding, but the target compound’s fluorophenoxy group may offer better pharmacokinetics due to reduced polarity .
  • N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (7l, ) : The trifluoromethyl group increases lipophilicity and may improve blood-brain barrier penetration compared to the target compound’s cyclohexyl group .

Phenoxy-Substituted Benzimidazoles

  • The chloro vs. fluoro substitution on the phenoxy group may alter electronic effects, with fluorine’s smaller size favoring tighter target interactions .
  • The absence of the phenoxy chain likely reduces steric and electronic interactions with targets .

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP* Hydrogen Bond Acceptors
Target Compound ~400 3.2 5
6p () 379.3 2.8 7
7l () 433.4 3.5 6
Compound 457.9 2.5 6

*LogP values estimated using fragment-based methods.

Biological Activity

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and various research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety , which is recognized for its diverse biological activities. The synthesis typically involves the reaction of benzimidazole derivatives with cyclohexylmethylamine and acetic anhydride under controlled conditions. The general reaction can be summarized as follows:

Benzimidazole+Cyclohexylmethylamine+Acetic AnhydrideN 4 1H benzo d imidazol 2 yl cyclohexyl methyl 2 4 fluorophenoxy acetamide\text{Benzimidazole}+\text{Cyclohexylmethylamine}+\text{Acetic Anhydride}\rightarrow \text{N 4 1H benzo d imidazol 2 yl cyclohexyl methyl 2 4 fluorophenoxy acetamide}

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, potentially modulating their activity. This interaction may lead to:

  • Inhibition of microbial growth : The compound shows promise as an antimicrobial agent.
  • Induction of apoptosis in cancer cells : It has been observed to trigger programmed cell death in certain cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies on tumor-bearing mice demonstrated that the compound could suppress tumor growth effectively. Flow cytometry assays revealed that it accelerates apoptosis in MCF cell lines, with an IC50 value of approximately 25.72 μM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Initial findings suggest that it possesses broad-spectrum efficacy, although specific IC50 values and mechanisms remain under investigation. It appears to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Comparative Analysis of Biological Activities

Activity Type IC50 Value (μM) Mechanism
Anticancer25.72Induction of apoptosis
AntimicrobialTBDDisruption of cell membranes

Case Studies

  • Anti-Cancer Efficacy : In a study involving MCF cancer cells, treatment with the compound resulted in a significant increase in apoptotic cells as measured by flow cytometry. The compound's ability to induce apoptosis was dose-dependent, suggesting a potential therapeutic window for clinical applications .
  • Antimicrobial Testing : Preliminary tests against Gram-positive and Gram-negative bacteria showed promising results, indicating that the compound might serve as a lead for developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by cyclohexylmethyl and fluorophenoxy substitutions. Key steps include:
  • Imidazole ring formation: Cyclocondensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
  • Substituent introduction: Alkylation or nucleophilic substitution reactions to attach the cyclohexylmethyl and fluorophenoxy groups.
  • Optimization: Solvent choice (e.g., DMF for polar intermediates), temperature control (0–5°C for sensitive steps), and catalysts (e.g., TBTU for amide coupling) improve yields .
    Purity is verified via HPLC (>95%) and structural confirmation via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Q. How can researchers structurally characterize this compound and confirm its identity?

  • Methodological Answer: Use a combination of spectroscopic and analytical techniques:
  • Nuclear Magnetic Resonance (NMR): 1H NMR^1 \text{H NMR} (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorophenyl signals at δ 6.8–7.1 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 425.4) .
  • X-ray Crystallography: Resolves 3D molecular geometry and confirms stereochemistry for crystalline derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., IC50_{50} determination in HeLa or MCF-7 cells) .
  • Receptor binding: Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

  • Methodological Answer:
  • Analog synthesis: Modify substituents (e.g., replace 4-fluorophenoxy with 4-chloro or methoxy groups) to assess electronic effects .
  • Pharmacophore mapping: Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the benzimidazole nitrogen) .
  • Data correlation: Plot substituent properties (Hammett σ values) against biological activity to derive predictive models .

Q. How should researchers address contradictory data in reaction yields or biological activity across studies?

  • Methodological Answer:
  • Reproduce conditions: Ensure solvent purity (e.g., anhydrous DMF), catalyst batch consistency, and strict temperature control .
  • Validate assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability or protein concentration .
  • Statistical analysis: Apply ANOVA or t-tests to assess significance of variations; report confidence intervals .

Q. What strategies enhance compound stability under physiological conditions?

  • Methodological Answer:
  • pH stability profiling: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and reduce first-pass metabolism .
  • Lyophilization: Stabilize aqueous formulations by freeze-drying with excipients (e.g., mannitol) .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer:
  • Pathway analysis: RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
  • Target deconvolution: Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify binding partners .
  • In silico modeling: Molecular dynamics simulations (AMBER) to predict binding kinetics and residence time .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer:
  • Pharmacokinetics: Administer IV/PO in rodents; collect plasma for LC-MS/MS analysis (t1/2_{1/2}, Cmax_{max}, AUC) .
  • Toxicity: Acute toxicity studies (OECD 423) in mice, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
  • Bioavailability: Compare AUCPO_{PO} and AUCIV_{IV} to calculate F% .

Methodological Challenges & Solutions

Q. How can low solubility in aqueous media be mitigated for in vivo studies?

  • Methodological Answer:
  • Co-solvents: Use PEG-400 or cyclodextrin-based formulations .
  • Nanoformulations: Prepare liposomes or polymeric nanoparticles (PLGA) via solvent evaporation .
  • Salt formation: React with HCl or sodium bicarbonate to improve crystallinity and dissolution .

Q. What analytical methods resolve impurities or byproducts during scale-up?

  • Methodological Answer:
  • HPLC-DAD/MS: Gradient elution (ACN/water + 0.1% TFA) to separate and identify impurities .
  • Prep-HPLC: Isolate >98% pure batches for biological testing .
  • Process optimization: Adjust stoichiometry (e.g., 1.2 eq. of reagents) and quenching steps to minimize side reactions .

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